molecular formula C32H39N5O8 B159942 tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy CAS No. 132413-71-9

tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy

Cat. No. B159942
M. Wt: 621.7 g/mol
InChI Key: SHSLGFJASVBDRI-NSTZATIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy, commonly known as Boc-AD-FMK, is a chemical compound that is widely used in scientific research applications. It is a peptide aldehyde inhibitor that irreversibly binds to the active site of serine proteases, which are enzymes that play an important role in many biological processes.

Mechanism Of Action

Boc-AD-FMK irreversibly binds to the active site of serine proteases, which prevents them from functioning properly. This leads to the inhibition of various biological processes that are regulated by serine proteases, including apoptosis and inflammation.

Biochemical And Physiological Effects

Boc-AD-FMK has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of disease, and regulate the immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Boc-AD-FMK is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other biological processes. However, one limitation of Boc-AD-FMK is that it irreversibly binds to the active site of serine proteases, which means that its effects cannot be reversed once it has been administered.

Future Directions

There are many potential future directions for the use of Boc-AD-FMK in scientific research. One area of interest is the development of new drugs that target serine proteases, which could have therapeutic applications in a wide range of diseases. Another area of interest is the use of Boc-AD-FMK as a tool to study the role of serine proteases in the immune response, which could lead to the development of new immunotherapies.

Synthesis Methods

The synthesis of Boc-AD-FMK involves the reaction of tert-butyl carbazate with aldehyde to form a hydrazone intermediate, which is then reacted with a dipeptide to form the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

Boc-AD-FMK has a wide range of applications in scientific research. It is commonly used as a tool to study the role of serine proteases in various biological processes, including apoptosis, inflammation, and cancer. It is also used to investigate the mechanisms of action of various drugs and to identify potential drug targets.

properties

CAS RN

132413-71-9

Product Name

tert-Butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy

Molecular Formula

C32H39N5O8

Molecular Weight

621.7 g/mol

IUPAC Name

methyl 2-[[(E)-3-[[2-[[(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-phenylprop-2-enoyl]amino]acetyl]amino]-2-phenylprop-2-enoyl]amino]propanoate

InChI

InChI=1S/C32H39N5O8/c1-20(36-31(43)45-32(3,4)5)27(39)37-25(17-22-13-9-7-10-14-22)29(41)34-19-26(38)33-18-24(23-15-11-8-12-16-23)28(40)35-21(2)30(42)44-6/h7-18,20-21H,19H2,1-6H3,(H,33,38)(H,34,41)(H,35,40)(H,36,43)(H,37,39)/b24-18+,25-17+

InChI Key

SHSLGFJASVBDRI-NSTZATIKSA-N

Isomeric SMILES

CC(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC(=O)N/C=C(\C2=CC=CC=C2)/C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)NC=C(C2=CC=CC=C2)C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C

synonyms

Boc-Ala-dehydroPhe-Gly-dehydroPhe-Ala-OMe
Boc-Ala-dPhe-Gly-dPhe-Ala-OMe
tert-butyloxycarbonyl-alanyl-dehydrophenylalanyl-glycyl-dehydrophenylalanyl-alanyl-methoxy

Origin of Product

United States

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